Stigmast-4-ene-3,6-dione

Description

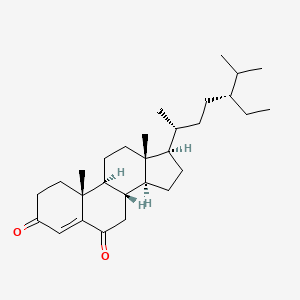

Structure

2D Structure

3D Structure

Properties

CAS No. |

57458-57-8 |

|---|---|

Molecular Formula |

C29H46O2 |

Molecular Weight |

426.7 g/mol |

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |

InChI |

InChI=1S/C29H46O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25H,7-15,17H2,1-6H3/t19-,20?,22+,23-,24+,25+,28-,29-/m1/s1 |

InChI Key |

UVFOCYGYACXLAY-OGOGMZLVSA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34C)C)C(C)C |

Isomeric SMILES |

CCC(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)CC[C@]34C)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34C)C)C(C)C |

melting_point |

170-172°C |

physical_description |

Solid |

Synonyms |

stigmast-4-ene-3,6-dione |

Origin of Product |

United States |

Natural Occurrence and Distribution of Stigmast 4 Ene 3,6 Dione

Stigmast-4-ene-3,6-dione (B27358) is distributed across various families of the plant kingdom. It has been isolated from different parts of plants, including the roots, rhizomes, fruits, thorns, and stems, indicating a broad yet specific distribution within the plant's anatomy.

Research has identified this compound in a variety of plant species. For instance, it is found in the fruits of the "Tree of Heaven" (Ailanthus altissima) and the uninjured wood of Aquilaria sinensis. phcogrev.comscholaris.cajmp.ir The compound has also been isolated from the thorns of Gleditsia sinensis, the roots of Echium vulgare, and throughout the plant Polygonum chinensis. researchgate.netnih.govnih.govchemfaces.commdpi.comnih.govnotulaebiologicae.ro Furthermore, it is present in the rhizomes of Etlingera elatior, a plant used in Southeast Asian cuisine and traditional medicine. scholaris.caacs.orgresearchgate.netcabidigitallibrary.orgnih.govwisdomlib.org Other documented sources include Hibiscus cannabinus, Piper betle, Cannabis sativa, Stigmastina odorifera, and the stems of Cryptolepis buchanani. medchemexpress.cominvivochem.comwu.ac.th The general statement that it is found in the bark of many plants further widens its known distribution. biosynth.com

The table below provides a summary of the natural sources and the specific plant parts where this compound has been identified.

Interactive Data Table: Natural Occurrence of this compound

| Plant Species | Common Name | Plant Part | References |

| Ailanthus altissima | Tree of Heaven | Fruits | phcogrev.comscholaris.camdpi.comresearchgate.net |

| Aquilaria sinensis | - | Uninjured Wood | jmp.ir |

| Conium maculatum | Poison Hemlock | Roots | researchgate.nettpcj.orgresearchgate.netresearchgate.net |

| Cryptolepis buchanani | - | Stems | wu.ac.th |

| Echium vulgare | Viper's Bugloss | Roots | chemfaces.commdpi.comnotulaebiologicae.roukm.my |

| Etlingera elatior | Torch Ginger | Rhizomes | scholaris.caacs.orgresearchgate.netcabidigitallibrary.orgnih.govwisdomlib.org |

| Gleditsia sinensis | Chinese Honey Locust | Thorns | researchgate.netnih.govchemfaces.comnih.govjst.go.jp |

| Hibiscus cannabinus | Kenaf | Not Specified | medchemexpress.comchemicalbook.com |

| Piper betle | Betel | Not Specified | medchemexpress.comchemicalbook.com |

| Polygonum chinensis | Chinese Knotweed | Whole Plant | nih.govchemfaces.comchemicalbook.commedchemexpress.com |

| Various Plants | - | Bark | biosynth.com |

Developmental Stage Specificity of Stigmast 4 Ene 3,6 Dione Production

The production and accumulation of secondary metabolites in plants can be influenced by developmental stages. Research into the steroid content of Conium maculatum (Poison Hemlock) provides insight into the developmental stage specificity of Stigmast-4-ene-3,6-dione (B27358).

Detailed analysis of various organs of C. maculatum at different phenological development stages revealed that steroid compounds, in general, become the primary chemical constituents of the root extracts during the last phase of the plant's development. researchgate.nettpcj.org Specifically, this compound was detected in the roots of C. maculatum during the late summer, a period when the plant was almost dry. researchgate.net This suggests that the biosynthesis or accumulation of this particular steroid may be upregulated as the plant matures and enters senescence. researchgate.net

The table below summarizes the research findings on the developmental stage specificity of this compound.

Interactive Data Table: Developmental Stage Research for this compound

| Plant Species | Organism Part | Developmental Stage Finding | References |

| Conium maculatum | Roots | Detected in the last phase of development (late summer/dry stage). | researchgate.nettpcj.orgresearchgate.net |

Biosynthetic Pathways and Precursors of Stigmast 4 Ene 3,6 Dione

Elucidation of Steroidal Biogenesis Leading to Stigmast-4-ene-3,6-dione (B27358)

The biogenesis of all steroids, in both plants and animals, begins with the cyclization of the C30 hydrocarbon squalene (B77637). britannica.com In plants, the enzymatic transformation of squalene oxide yields cycloartenol, which serves as the primary precursor for the synthesis of a diverse array of phytosterols (B1254722). britannica.com This contrasts with the animal pathway where lanosterol (B1674476) is the initial cyclization product. britannica.com

Enzymatic Transformations in the Formation of this compound

The conversion of a precursor like β-sitosterol (stigmast-5-en-3β-ol) to this compound requires two critical enzymatic steps: the oxidation of the 3β-hydroxyl group and isomerization of the double bond, followed by the oxidation of the C-6 position.

The initial step is the conversion of the Δ⁵-3β-hydroxy moiety, characteristic of β-sitosterol and stigmasterol (B192456), into a Δ⁴-3-keto group. This transformation is a hallmark of steroid metabolism and is essential for the biosynthesis of many hormonal steroids. wikipedia.org Following the formation of the intermediate, stigmast-4-en-3-one, a subsequent oxidation occurs at the C-6 position of the steroid's B-ring to yield the final 3,6-dione structure. pnas.orgresearchgate.net Research has demonstrated that the formation of the C-5-C-6 double bond in phytosterols like β-sitosterol involves the specific elimination of the 6α-hydrogen atom, a key mechanistic step preceding the formation of compounds like this compound. portlandpress.com

The formation of the Δ⁴-3,6-dione structure is catalyzed by specific classes of oxidoreductase enzymes.

3β-Hydroxysteroid Dehydrogenase/Δ⁵-Δ⁴ Isomerase (3β-HSD): This bifunctional enzyme is responsible for the first key transformation. It belongs to the family of oxidoreductases and catalyzes the NAD⁺-dependent oxidation of the 3β-hydroxyl group to a 3-keto group. wikipedia.org Concurrently, it facilitates the isomerization of the double bond from the Δ⁵ position (between C-5 and C-6) to the conjugated Δ⁴ position (between C-4 and C-5). wikipedia.orguniprot.org This creates the stable α,β-unsaturated ketone structure known as a Δ⁴-3-one. The enzyme has been shown to act on a variety of sterol substrates, including cholesterol and phytosterols. nih.gov

Cytochrome P450 Monooxygenases (CYPs): The subsequent introduction of a ketone at the C-6 position is typically carried out by a cytochrome P450 enzyme. These enzymes are a vast superfamily of oxidoreductases that catalyze the oxidation of a wide range of substrates. In steroid biosynthesis, CYPs are responsible for various hydroxylation and oxidation reactions. mdpi.com For instance, the tomato DWARF enzyme, a P450, is known to catalyze C-6 oxidation in brassinosteroid biosynthesis. pnas.org Engineered P450 enzymes have also demonstrated the ability to selectively oxidize steroids at the C-6 position. acs.org Fungal systems, such as Rhizopus arrhizus, are also known to perform 6β-hydroxylation of Δ⁴-3-ketosteroids, which is a potential intermediate step before oxidation to the 6-keto group. cdnsciencepub.comcdnsciencepub.com

The sequential action of these two types of oxidoreductases effectively converts a standard phytosterol into the more specialized this compound.

Relationship to Stigmasterol and Sitosterol (B1666911) Metabolism

This compound is a direct metabolic product derived from the common plant sterols, stigmasterol and β-sitosterol. Both phytosterols possess the necessary stigmastane (B1239390) skeleton and the Δ⁵-3β-ol functionality required to serve as precursors.

β-Sitosterol: As one of the most abundant phytosterols in the plant kingdom, β-sitosterol is a primary starting material for the biosynthesis of this compound. Microbial transformation studies have shown the conversion of β-sitosterol into stigmast-4-en-3-one, the immediate precursor to the dione (B5365651). researchgate.nettandfonline.com

Stigmasterol: Stigmasterol, which differs from β-sitosterol only by the presence of an additional double bond at C-22 in the side chain, is also a viable precursor. The enzymatic machinery responsible for modifying the A and B rings is generally not affected by the saturation of the side chain. mdpi.combrynmawr.edu Therefore, stigmasterol can enter the same metabolic pathway, undergoing oxidation at C-3 and C-6 to form this compound. Studies on the metabolic pathways in Taxus × media hairy roots have identified that stigmastane-3,6-dione (B1223221) can be derived from both sitosterol and stigmasterol. mdpi.com

The metabolic relationship is summarized in the following table, outlining the transformation from precursor to final product.

| Precursor | Intermediate | Product |

| β-Sitosterol (Stigmast-5-en-3β-ol) | Stigmast-4-en-3-one | This compound |

| Stigmasterol (Stigmasta-5,22-dien-3β-ol) | Stigmasta-4,22-dien-3-one | This compound |

Isolation, Purification, and Structural Elucidation Methodologies for Stigmast 4 Ene 3,6 Dione

Advanced Extraction Techniques

The initial step in obtaining Stigmast-4-ene-3,6-dione (B27358) involves its extraction from a source material, typically of plant origin. The choice of extraction method is critical for maximizing yield and purity.

Conventional solvent-based extraction remains a primary method for isolating this compound. The selection of solvents is optimized based on the polarity of the target compound and the nature of the source matrix. Due to its steroid structure, this compound is soluble in a range of organic solvents. chemfaces.com

Commonly used solvents include methanol (B129727), dichloromethane, ethyl acetate (B1210297), and petroleum ether. For instance, methanolic extracts have been successfully used to isolate the compound from the uninjured wood of Aquilaria sinensis and the leaves of Imperata cylindrica. jmp.irresearchgate.netresearchgate.net Petroleum ether was the solvent of choice for extracting this compound from the roots of Piper betle. mdpi.combiotech-asia.org In other studies, extracts are partitioned between solvents of varying polarity, such as n-hexane, chloroform, and ethyl acetate, to achieve a preliminary separation of constituents. tandfonline.com For example, the thorns of Gleditsia sinensis were extracted with 80% methanol to eventually isolate the compound. e3s-conferences.orgjst.go.jp

Table 1: Examples of Solvent-Based Extraction for this compound

| Plant Source | Part Used | Extraction Solvent(s) | Reference(s) |

| Piper betle | Roots | Petroleum Ether, Alcohol | mdpi.com |

| Aquilaria sinensis | Wood | Methanol | jmp.irresearchgate.net |

| Gleditsia sinensis | Thorns | 80% Methanol | e3s-conferences.orgjst.go.jp |

| Nauclea latifolia | Stem Bark, Leaf | Methanol | researchgate.net |

| Stigma maydis | - | n-Hexane | magtechjournal.com |

| Glycosmis stenocarpa | Aerial Parts | Methanol, n-Hexane, Chloroform, Ethyl Acetate | tandfonline.com |

While conventional methods are prevalent, the field of natural product extraction is evolving. Modern techniques such as ultrasonic-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) offer advantages like reduced solvent consumption, shorter extraction times, and improved efficiency for phytosterol extraction in general. mdpi.comewadirect.com However, specific applications of these emerging technologies for the targeted extraction of this compound from its natural sources are not extensively documented in current literature. The principles behind these advanced methods suggest their potential applicability for improving the efficiency and environmental footprint of this compound extraction.

Solvent-Based Extraction Optimization (e.g., Methanol, Dichloromethane, Ethyl Acetate, Petroleum Ether)

Chromatographic Separation Strategies

Following initial extraction, the crude extract, which contains a complex mixture of compounds, must undergo chromatographic separation to isolate this compound in a pure form.

Column chromatography is the most fundamental and widely applied technique for the purification of this compound.

Silica (B1680970) Gel Chromatography : This is the most common method reported for the isolation of this compound. The crude or partitioned extract is loaded onto a column packed with silica gel, and a solvent system of gradually increasing polarity is used for elution. For example, the petroleum ether extract of Piper betle roots was subjected to column chromatography over silica gel, with pure benzene (B151609) eluates yielding the target compound. mdpi.com Similarly, it was isolated from the n-hexane extract of Stigma maydis using silica gel column chromatography. magtechjournal.com In the study of Aristolochia heterophylla leaves, column chromatography on silica gel with a hexane (B92381):ethyl acetate (6:1) solvent system was employed. pharm.or.jp

Gel Permeation Chromatography (GPC) : In some cases, GPC is used as a supplementary purification step. This technique separates molecules based on their size. It has been used in conjunction with silica gel chromatography for the purification of sterols, including this compound, from Aquilaria sinensis. jmp.irresearchgate.net

For analytical purposes and final purification, high-resolution chromatographic techniques are utilized.

Gas Chromatography (GC) : GC, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the identification and analysis of this compound in complex mixtures. biotech-asia.orgnih.gov The compound's volatility allows it to be analyzed by GC, and its mass spectrum provides a fingerprint for identification. researchgate.net For instance, GC-MS analysis was used to characterize purified fractions from Piper betle leaves. biotech-asia.org

High-Performance Liquid Chromatography (HPLC) : HPLC is also employed for the purification of this compound. In a study on the chemical constituents of Stigma maydis, HPLC was used as one of the methods for isolation and purification, leading to the identification of this compound. magtechjournal.com

Table 2: Chromatographic Methods Used for this compound

| Chromatographic Technique | Stationary Phase/Column | Mobile Phase/Eluent | Purpose | Reference(s) |

| Column Chromatography | Silica Gel | Petroleum Ether, Benzene | Isolation | mdpi.com |

| Column Chromatography | Silica Gel | n-Hexane, Ethyl Acetate | Isolation | pharm.or.jp |

| Gel Permeation Chromatography (GPC) | - | - | Purification | jmp.irresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | DB-5 | - | Identification | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | - | - | Isolation & Purification | magtechjournal.com |

Column Chromatography Techniques (e.g., Silica Gel, Gel Permeation Chromatography)

Spectroscopic and Spectrometric Characterization

Once purified, the definitive identification of this compound is achieved through a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's structure, including its carbon skeleton, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. Complete and unambiguous assignments of all proton (¹H) and carbon (¹³C) chemical shifts for this compound have been reported, using modern 2D NMR techniques such as COSY, NOESY, HETCOR, and HMBC. nih.gov The ¹H-NMR spectrum characteristically shows a singlet around δ 6.17 ppm, which is attributed to the vinylic proton at the C-4 position, positioned between two α,β-unsaturated ketone groups. mdpi.com

Mass Spectrometry (MS) : MS provides the molecular weight and fragmentation pattern of the compound. Electron Ionization Mass Spectrometry (EIMS) of this compound shows a molecular ion peak [M⁺] at m/z 426, consistent with its molecular formula C₂₉H₄₆O₂. mdpi.com The fragmentation pattern, which includes characteristic losses from the steroid nucleus and side chain, further aids in confirming the structure. researchgate.net

Infrared (IR) Spectroscopy : The IR spectrum is used to identify key functional groups. For this compound, a strong absorption band around 1675-1685 cm⁻¹ is indicative of the α,β-unsaturated ketone carbonyl groups. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : The conjugated enone system in this compound gives rise to a characteristic UV absorption. A maximum absorption (λmax) is typically observed around 252 nm. mdpi.com

Table 3: Key Spectroscopic Data for this compound

| Technique | Key Observation(s) | Interpretation | Reference(s) |

| ¹H-NMR | Singlet at δ 6.17 ppm | Vinylic proton at C-4 | mdpi.com |

| Signals at δ 0.72 (s, 3H), 1.16 (s, 3H) | Methyl protons (Me-18, Me-19) | mdpi.com | |

| ¹³C-NMR | Full assignments available | Complete carbon skeleton | nih.gov |

| Mass Spec (EIMS) | [M⁺] at m/z 426 | Molecular weight confirmation | mdpi.com |

| IR (KBr) | ~1675 cm⁻¹ | α,β-unsaturated ketone (C=O) | mdpi.com |

| UV (MeOH) | λmax at 252 nm | Conjugated enone system | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, COSY, HMBC, HMQC, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound. Through a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HMQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. nih.govbioline.org.br

The ¹H-NMR spectrum is characteristic. A key diagnostic signal is a singlet observed around δ 6.14-6.17 ppm, which is attributed to the vinylic proton at the C-4 position. mdpi.comrsc.org This proton is flanked by two carbonyl groups, resulting in its distinct downfield shift. The spectrum also displays signals for six methyl groups. rsc.orgjmedcasereportsimages.org The C-19 tertiary methyl protons typically appear as a singlet around δ 1.14-1.16 ppm, while the C-18 tertiary methyl protons resonate further upfield as a singlet around δ 0.72 ppm. mdpi.comrsc.org The remaining methyl signals for C-21, C-26, C-27, and C-29 appear as doublets or triplets in the upfield region of the spectrum. mdpi.comrsc.org

The ¹³C-NMR spectrum provides further confirmation of the structure, showing a total of 29 carbon signals. rsc.org The two carbonyl carbons at C-3 and C-6 are readily identified by their characteristic downfield shifts, appearing at approximately δ 200.0 and δ 203.0 ppm, respectively. The α,β-unsaturated system is confirmed by the olefinic carbon signals for C-4 (around δ 126.9 ppm) and C-5 (around δ 162.8 ppm). rsc.org DEPT (Distortionless Enhancement by Polarization Transfer) experiments are utilized to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, aiding in the complete assignment. jmp.irmdpi.com

Two-dimensional NMR techniques are indispensable for assembling the molecular framework.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the spin systems of the steroid rings and the side chain. nih.govbioline.org.br

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹JCH), providing a direct link between the ¹H and ¹³C assignments. bioline.org.brjmp.ir

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons (²JCH, ³JCH). nih.govbioline.org.br For instance, the vinylic H-4 proton shows HMBC correlations to the carbonyl carbons C-3 and C-6, as well as to C-2, C-5, and C-10, which definitively places the double bond and ketone functionalities within the A-ring. nih.gov Similarly, correlations from the methyl protons (H-18, H-19) to surrounding quaternary and methine carbons help to piece together the entire steroidal nucleus. nih.govcore.ac.uk

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Multiplicity |

| 1 | ~34.1 | - | - |

| 2 | ~35.9 | - | - |

| 3 | ~200.0 | - | - |

| 4 | ~126.9 | ~6.17 | s |

| 5 | ~162.8 | - | - |

| 6 | ~203.0 | - | - |

| 7 | ~34.5 | - | - |

| 8 | ~42.9 | - | - |

| 9 | ~49.9 | - | - |

| 10 | ~44.5 | - | - |

| 18 | ~12.2 | ~0.72 | s |

| 19 | ~18.8 | ~1.16 | s |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis of this compound. It is commonly employed in conjunction with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). researchgate.netsmujo.id

The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 426. mdpi.com This corresponds to the molecular formula C₂₉H₄₆O₂, which has a calculated exact mass of 426.3498. nih.gov

The fragmentation pattern provides valuable structural information, particularly about the steroid nucleus and the side chain. researchgate.net A significant fragment ion is observed at m/z 285, which results from the cleavage of the C-17 side chain. researchgate.net This fragment is characteristic of the stigmastane (B1239390) nucleus containing the dione (B5365651) functionality and confirms that the core structure is identical to related steroids, with variations occurring in the side chain. researchgate.net Other notable fragment ions in the EI spectrum include those at m/z 137 (base peak in some analyses), 69, and 55, which are common fragments for this type of steroidal structure. mdpi.com

GC-MS analysis is frequently used for the identification of this compound in complex lipophilic extracts from natural sources. researchgate.netcsic.es The compound's retention time, combined with its characteristic mass spectrum, allows for its confident identification in mixtures containing other phytosterols (B1254722) like β-sitosterol and stigmasterol (B192456). csic.es LC-MS, often using electrospray ionization (ESI), is also employed, particularly for analyzing extracts without prior derivatization. smujo.idmdpi.com

Table 2: Key Mass Spectral Data for this compound

| Feature | Value | Method |

| Molecular Formula | C₂₉H₄₆O₂ | - |

| Molecular Weight | 426.7 g/mol | Calculated |

| Molecular Ion Peak [M]⁺ | m/z 426 | EIMS |

| Key Fragment Ion (Loss of Side Chain) | m/z 285 | EIMS |

| Other Significant Fragments | m/z 137, 69, 55 | EIMS |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in this compound. The IR spectrum provides clear evidence for the key structural features of the molecule. mdpi.comresearchgate.net

The most prominent absorption band appears in the region of 1675-1685 cm⁻¹. mdpi.comresearchgate.net This strong absorption is characteristic of the C=O stretching vibration of an α,β-unsaturated ketone. mdpi.com The presence of this band confirms the conjugated enone system within the A-ring of the steroid. A second, often weaker, absorption related to the C=C stretching of the conjugated double bond can be observed around 1621 cm⁻¹. researchgate.net

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1675 | C=O Stretch | α,β-Unsaturated Ketone |

| ~1621 | C=C Stretch | Conjugated Alkene |

| 2840-2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |

Challenges and Advancements in this compound Isolation and Identification

The isolation and unambiguous identification of this compound from natural sources present several challenges. A primary difficulty is that it often occurs in complex mixtures with a variety of other structurally similar steroids, such as β-sitosterol, stigmasterol, stigmast-4-en-3-one, and stigmastane-3,6-dione (B1223221). jmp.irmdpi.comcore.ac.uk These compounds share the same basic steroidal backbone and have very similar polarities, making their separation by traditional chromatographic techniques, like column chromatography, challenging and often requiring multiple purification steps. bioline.org.br

Furthermore, the presence of isomers, such as stigmasta-4,22-dien-3,6-dione, which differs only by an additional double bond in the side chain, further complicates analysis. mdpi.com Distinguishing between these closely related compounds requires high-resolution analytical methods.

Advancements in analytical chemistry have been pivotal in overcoming these challenges. The development and application of hyphenated techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), have significantly improved the ability to separate and identify this compound even when present in trace amounts within complex biological matrices. researchgate.netsmujo.idcsic.es

The most significant advancement in structural confirmation has been the routine use of high-field, multi-dimensional NMR spectroscopy. nih.govscilit.com Techniques like HMBC and COSY are no longer novelties but essential tools that allow researchers to definitively piece together the molecule's structure and differentiate it from its isomers, a task that would be nearly impossible with 1D NMR alone. nih.govbioline.org.brmdpi.com The combination of these advanced chromatographic and spectroscopic methods provides the robust and reliable data necessary for the confident isolation and identification of this compound.

Chemical Synthesis and Derivatization of Stigmast 4 Ene 3,6 Dione

Total Synthesis Approaches to Stigmast-4-ene-3,6-dione (B27358)

A complete total synthesis of this compound, starting from simple, non-steroidal precursors, is not extensively documented in scientific literature. The significant structural complexity of the tetracyclic steroid core, coupled with the numerous stereocenters, makes such an undertaking exceptionally challenging. Given the ready availability of natural steroidal precursors like stigmasterol (B192456) and β-sitosterol, researchers have predominantly favored more efficient semi-synthetic routes to access this molecule and its derivatives.

Semi-synthetic Transformations from Precursor Steroids (e.g., Stigmasterol, Sitosterol)

Semi-synthesis from readily available plant sterols is the most practical and widely employed method for obtaining this compound. These natural products provide the essential stigmastane (B1239390) skeleton, which can be chemically modified to introduce the desired functionalities.

One documented approach involves the oxidative transformation of 4β-hydroxy-β-sitosterol. nbu.ac.in When this precursor is heated with p-toluenesulfonic acid (p-TsOH) on a solid support like activated silica (B1680970), a reaction yields three distinct products: stigmast-4-en-3-one, 5α-stigmastane-3,6-dione, and the target compound, this compound. nbu.ac.in This method highlights a direct conversion from a hydroxylated sitosterol (B1666911) derivative.

General synthetic strategies often involve the oxidation of the 3-hydroxyl group and the introduction of a ketone at the C-6 position. For instance, the synthesis of related 3,6-dione brassinosteroid analogues from stigmasterol has been described, which involves oxidation steps that could be adapted for the synthesis of the parent compound. researchgate.net

Table 1: Semi-synthetic Reactions for Stigmastane Diones

| Precursor | Reagents and Conditions | Key Products | Reference |

|---|---|---|---|

| 4β-Hydroxy β-sitosterol | p-TsOH, Activated Silica, Heat | This compound, Stigmast-4-en-3-one, 5α-stigmastane-3,6-dione | nbu.ac.in |

| Stigmasterol | Multi-step synthesis including oxidation (e.g., Jones Reagent) | (22R,23R)-22,23-epoxy-5a-hydroxystigmastan-3,6-dione | researchgate.net |

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues are crucial for probing the biological activities of the stigmastane skeleton. By systematically modifying the core structure, researchers can identify key functional groups responsible for specific effects.

A notable example is the synthesis of two new brassinosteroid analogues from stigmasterol: (22R,23R)-22,23-epoxy-5a-hydroxystigmastan-3,6-dione and its (22S,23S) isomer. researchgate.net This synthesis demonstrates modifications to both the steroidal nucleus (creating the 3,6-dione with a 5α-hydroxyl group) and the side chain (introducing an epoxy ring). researchgate.net The process involved steps such as epoxidation and oxidation using reagents like m-chloroperoxybenzoic acid (MCPB) and Jones reagent. researchgate.net

Further research into stigmastane derivatives has produced a wide array of oxygenated compounds. One study reported the synthesis of eighteen different 22,23-oxygenated stigmastane derivatives, which were then evaluated for cytotoxicity. nih.gov Similarly, phytochemical investigation of plants like Vernonia amygdalina has led to the isolation and characterization of numerous undescribed polyhydric stigmastane-type steroids, revealing nature's own derivatization strategies. nih.gov

Table 2: Examples of Synthesized Stigmastane Derivatives

| Derivative Name | Key Structural Modification(s) | Precursor | Reference |

|---|---|---|---|

| (22R,23R)-22,23-epoxy-5a-hydroxystigmastan-3,6-dione | 5α-hydroxyl group, 22,23-epoxy group on side chain | Stigmasterol | researchgate.net |

| (22S,23S)-22,23-epoxy-5a-hydroxystigmastan-3,6-dione | 5α-hydroxyl group, 22,23-epoxy group on side chain | Stigmasterol | researchgate.net |

| Various 22,23-oxygenated stigmastanes | Oxide or dihydroxy groups on the side chain | (22E)-3α,5α-cyclo-6β-methoxystigmast-22-ene | nih.gov |

| Vernonins M–T (Polyhydric steroids) | Multiple hydroxyl groups on the steroid core and side chain | Natural product isolation (Vernonia amygdalina) | nih.gov |

Strategic Modifications for Structure-Activity Relationship (SAR) Studies

Strategic chemical modifications are fundamental to conducting Structure-Activity Relationship (SAR) studies. These studies aim to correlate specific structural features of a molecule with its biological or physiological effects. By creating a series of related compounds, or isomers, researchers can systematically evaluate how changes to the molecular structure impact its function.

The synthesis of isomeric oxo-steroids has been highlighted as being particularly useful for analyzing SAR. nbu.ac.in For example, the concurrent generation of cholest-4-en-3-one, cholest-4-ene-3,6-dione, and 5α-cholestane-3,6-dione from a single precursor provides a set of closely related molecules whose differing activities can be directly compared to elucidate the roles of the C-4 double bond and the C-6 ketone. nbu.ac.in These comparisons were valuable in evaluating the phytotoxic effects of the compounds. nbu.ac.in

The targeted synthesis of derivatives for specific bioassays is a cornerstone of SAR.

Cytotoxicity: Eighteen 22,23-oxygenated stigmastane derivatives were synthesized specifically to screen for their cytotoxic effects against human hepatoma and breast carcinoma cell lines. nih.gov This allows for the identification of which side-chain conformations and oxygenation patterns are most effective at inducing cell death.

Plant Growth Regulation: The creation of epoxy-3,6-dione analogues of brassinosteroids was undertaken to test their activity as plant growth promoters, demonstrating how modifications can tune a molecule for agricultural applications. researchgate.net

Anti-inflammatory Activity: The isolation and synthesis of polyhydric stigmastane-type steroids from Vernonia species were linked to the evaluation of their anti-neuroinflammatory activity in BV-2 microglia cells. nih.gov This work helps to pinpoint the structural requirements for activity in neuroinflammation models. nih.gov

These examples underscore the principle that the synthesis of derivatives is not arbitrary but is a strategic endeavor to build a comprehensive understanding of how the chemical architecture of the stigmastane skeleton governs its biological function.

Mechanistic Investigations of Stigmast 4 Ene 3,6 Dione Biological Activities

Cellular and Subcellular Targets

The biological effects of Stigmast-4-ene-3,6-dione (B27358) are rooted in its interactions with specific cellular and subcellular components. These interactions trigger a cascade of events that ultimately manifest as physiological responses.

Interaction with Enzyme Systems

This compound has been shown to interact with several key enzyme systems, influencing their activity and downstream pathways.

Research has identified this compound as an anti-inflammatory agent. invivochem.commedchemexpress.com Its mechanism is linked to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. A study on compounds isolated from Cleome viscosa leaves evaluated their anti-inflammatory activity through in vitro COX-1 and COX-2 inhibitory assays. thieme-connect.comnih.govresearchgate.net In this study, this compound demonstrated an IC50 value of 67.9 µM for COX-1, while showing weak inhibition of the COX-2 enzyme. thieme-connect.comnih.govresearchgate.net This suggests a degree of selectivity in its interaction with COX isoforms. The inhibition of COX enzymes disrupts the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. Furthermore, extracts containing this compound from Ailanthus altissima have been shown to inhibit inflammatory mediators, including COX-2. mdpi.com

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Compounds from Cleome viscosa thieme-connect.comnih.govresearchgate.net

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| This compound | 67.9 | Weak Inhibition |

| Stigmast-4-en-3-one | 62.6 | Weak Inhibition |

| Cembrenoid diterpene (new) | 8.4 | 45.2 |

| Malabaric acid | 11.5 | 46.9 |

This compound has been investigated for its potential to modulate the activity of membrane transporters, which play a crucial role in drug absorption, distribution, and excretion.

P-glycoprotein (P-gp): P-glycoprotein is a well-known ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, contributing to multidrug resistance (MDR) in cancer cells. redalyc.org Studies have shown that some steroids can modulate P-gp activity. iiarjournals.org Predictive models suggest that this compound may act as a P-glycoprotein inhibitor. plantaedb.com Research on terpenic compounds from Euphorbia species, including the structurally related stigmastane-3,6-dione (B1223221), demonstrated significant MDR-Pgp modulation in a dose-dependent manner. iiarjournals.org

Organic Anion Transporting Polypeptides (OATPs): OATPs are a family of uptake transporters that mediate the transport of a wide range of endogenous compounds and drugs. researchgate.net Predictive data indicates that this compound could be an inhibitor of OATP1B1 and OATP1B3. plantaedb.com The potential for compounds to interact with OATPs is significant, as this transporter family is highly expressed in the intestine and influences the oral absorption of drugs. researchgate.net

Table 2: Predicted Modulatory Effects of this compound on Membrane Transporters plantaedb.com

| Transporter | Predicted Activity | Confidence Score |

| P-glycoprotein inhibitor | + | 77.93% |

| P-glycoprotein substrate | - | 52.82% |

| OATP1B1 inhibitor | + | 71.59% |

| OATP1B3 inhibitor | + | 98.49% |

While direct studies on this compound's interaction with ATP Citrate Lyase (ACL) are not extensively documented, this enzyme is a key player in lipid biosynthesis. researchgate.net Given that this compound is a steroid and structurally related to lipids, investigating its effect on enzymes involved in lipid metabolism, such as ACL, is a logical area for future research. ACL is responsible for producing extramitochondrial acetyl-CoA, a fundamental building block for fatty acid and cholesterol synthesis. nih.gov

Modulatory Effects on Membrane Transporters (e.g., P-glycoprotein, OATP Family Members)

Cellular Signaling Pathway Modulation (e.g., NF-κB Pathway)

The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Research suggests that compounds from Ailanthus altissima, which produces this compound, can inhibit the NF-κB pathway. mdpi.com This inhibition contributes to the anti-inflammatory effects observed with extracts from this plant. mdpi.com While direct evidence for this compound's role in this inhibition is still emerging, the anti-inflammatory properties of the compound align with the known outcomes of NF-κB pathway modulation. mdpi.com A study on compounds from Dysoxylum tpongense showed that the structurally similar stigmast-4-en-3-one did not act on the NF-kB activation pathway, suggesting that the specific structure of this compound may be crucial for this activity. researchgate.net

Interactions with Intracellular Organelles (e.g., Mitochondrial Localization in Cytotoxicity)

The cytotoxic effects of certain compounds are often linked to their ability to interact with and disrupt the function of intracellular organelles, particularly mitochondria. Mitochondria are central to cellular energy production and apoptosis (programmed cell death). While direct studies on the mitochondrial localization of this compound are limited, research on related steroid compounds provides some insights. For instance, some stigmasterol (B192456) derivatives have been shown to induce apoptosis in cancer cells through mitochondrial dysfunction, leading to the production of reactive oxygen species (ROS) and calcium overload. nih.gov The cytotoxicity of various stigmastane (B1239390) derivatives has been evaluated in human hepatoma (HepG2) and breast carcinoma (MCF-7) cells using the MTT assay, which measures mitochondrial metabolic activity. researchgate.netresearchgate.net These studies indicate that structural modifications to the stigmastane skeleton can significantly influence cytotoxic activity, suggesting that mitochondrial interactions may play a role. researchgate.net

Molecular Mechanisms of Action in Specific Biological Contexts

Apoptosis Induction in Cancer Cells

This compound has been implicated in the induction of apoptosis, a form of programmed cell death, in various cancer cell lines. While direct mechanistic studies on this compound are part of a broader investigation into the anticancer effects of plant extracts containing this compound, the general mechanisms of related steroids and extracts provide insight. Apoptosis induction is a critical mechanism for the anticancer activity of many natural compounds. mdpi.com This process can be initiated through the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. mdpi.com A shift in the ratio of these proteins can lead to the activation of caspases, a family of proteases that execute the apoptotic program.

Table 1: Investigated Cancer Cell Lines and Potential Apoptotic Mechanisms

| Cancer Cell Line | Investigated Extract/Compound Group | Potential Mechanism of Action |

|---|---|---|

| Human Cervical Carcinoma (HeLa) | Extracts containing various compounds including this compound | Cytotoxicity |

| Breast Cancer Cells | Piperine (found in plants also containing this compound) | Caspase-3 activation, PARP cleavage |

| Human MDR1-transfected Mouse Lymphoma | Terpenoids from Euphorbia species (extracts also contain steroids) | Apoptosis induction |

Antitumour-Promoting Effects at a Molecular Level

This compound has demonstrated antitumour-promoting activity, notably through the inhibition of the Epstein-Barr virus (EBV) early antigen (EA) activation induced by the tumour promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). Research on constituents from Etlingera elatior identified this compound as an active compound. thegoodscentscompany.com

The antitumour-promoting effects of compounds are often evaluated by their ability to counteract the cellular changes induced by tumour promoters. The inhibition of EBV-EA activation is a common in vitro assay to screen for antitumour-promoting potential. This compound's ability to inhibit this activation suggests it can interfere with the signaling pathways that lead to tumour promotion. thegoodscentscompany.com Other compounds isolated from Houttuynia cordata, which also contains this compound, have shown inhibitory effects on mutagenicity, a process closely linked to tumour initiation. scirp.org

Anti-mutagenic Mechanisms

This compound has been identified as a compound with anti-mutagenic properties. jst.go.jp Its mechanism of action is likely multifaceted, involving the modulation of metabolic pathways and direct interaction with mutagens. nih.gov

One of the primary methods for assessing anti-mutagenic activity is the Ames test, which uses bacteria to test for gene mutations. scirp.orgkoreascience.kr this compound, isolated from the thorns of Gleditsia sinensis, was evaluated for its ability to reduce mutations induced by known mutagens. jst.go.jpresearchgate.net Anti-mutagenic agents can act through several mechanisms: by inhibiting the metabolic activation of pro-mutagens into active mutagens, by detoxifying mutagens, or by enhancing DNA repair mechanisms. nih.gov For instance, some natural compounds can inhibit mixed-function oxidase systems, which are responsible for activating certain mutagens. nih.gov Others may act as blocking agents, preventing mutagens from reaching their DNA target. nih.gov The anti-mutagenic effect of extracts containing this compound has been observed against both direct-acting and indirect-acting mutagens, suggesting a broad mechanism of action. scirp.orgnih.gov

Antioxidant Action and Free Radical Scavenging

This compound is associated with antioxidant activity and the ability to scavenge free radicals. This activity is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. tandfonline.comulisboa.ptmdpi.com

While extracts containing this compound have shown antioxidant potential, the activity of the pure compound itself is sometimes reported as low. tandfonline.com For example, in a study on Hamelia patens, the hexane (B92381) extract and its fractions, which contain this compound, exhibited low free radical scavenging activity. tandfonline.com Conversely, other studies on extracts from Lannea antiscorbutica and Ornithogalum cuspidatum that also contain this steroid report significant antioxidant activity for the extracts as a whole. researchgate.netjmedcasereportsimages.org The antioxidant effect of plant extracts is often attributed to the synergistic action of various compounds, including phenolics and flavonoids, which are potent free radical scavengers. ulisboa.pt The mechanism of action of antioxidants involves donating a hydrogen atom to stabilize free radicals, thereby preventing oxidative damage to cells. mdpi.com

Table 2: Antioxidant Activity of Extracts Containing this compound

| Plant Source | Extract Type | Assay | Finding |

|---|---|---|---|

| Lannea antiscorbutica | Methanolic, Aqueous | DPPH | Minimal antioxidant activity with IC50 values of 1.72 µg/mL and 1.65 µg/mL respectively. jmedcasereportsimages.org |

| Ornithogalum cuspidatum | Methanol (B129727) | DPPH | 40% MeOH-water fraction showed the highest free radical scavenging property (RC50 8.87 × 10-2 mg/mL). researchgate.net |

| Hamelia patens | Hexane | DPPH | Extremely low free radical scavenging activity. tandfonline.com |

Receptor Binding Affinities (e.g., Cannabinoid Receptors like CB2, Opioid Receptors)

Research has explored the binding affinity of this compound for various receptors, including cannabinoid and opioid receptors. A study investigating compounds from Ficus pandurata found that this compound exhibited a good affinity for the CB2 cannabinoid receptor. researchgate.netaphrc.org The displacement values indicated a strong interaction. researchgate.netaphrc.org

The cannabinoid receptor CB2 is primarily expressed in the immune system and is a target for anti-inflammatory and immunomodulatory drugs. The binding of ligands to this receptor can modulate immune responses. Molecular modeling has been used to investigate the binding mode of active compounds in the active site of the CB2 receptor. researchgate.net While the binding to opioid receptors has been assessed for other compounds in the same study, specific data for this compound's affinity for opioid receptors was not highlighted. researchgate.netmdpi.com It is important to note that the affinity for these receptors suggests a potential role for this compound in modulating physiological processes mediated by these receptor systems. biocrick.com

Role in Lipid Transport and Metabolism (e.g., Cholesterol Metabolism pathways)

This compound, as a phytosterol, is implicated in lipid transport and metabolism, including cholesterol metabolism pathways. foodb.cacymitquimica.com Phytosterols (B1254722) are structurally similar to cholesterol and can influence its absorption and metabolism. cymitquimica.com

The degradation of sterols like cholesterol by microorganisms often involves oxidation at the A ring, leading to the formation of intermediates such as cholest-4-en-3-one, which is structurally related to this compound. tandfonline.com This suggests that this compound could be an intermediate or a product in the metabolic pathways of other sterols. tandfonline.com Furthermore, some cholesterol derivatives have been shown to have neuroprotective effects by enhancing lipid metabolism. smolecule.com For instance, cholest-4-ene-3,6-dione, a related compound, has been found to reduce reactive oxygen species and improve lipid metabolism in cellular models of ischemic stroke. nih.gov This highlights the potential for this compound to play a role in lipid-related cellular processes and pathologies. foodb.casemanticscholar.org

Structure Activity Relationship Sar Studies of Stigmast 4 Ene 3,6 Dione and Its Analogues

Identification of Key Structural Features for Biological Potency

The biological activity of Stigmast-4-ene-3,6-dione (B27358) and its analogues is intrinsically linked to the complex interplay of its steroidal skeleton and the nature of its substituent groups. SAR studies have highlighted several critical structural features that are paramount for potency, particularly in the context of anti-inflammatory and cytotoxic activities.

The core stigmastane (B1239390) skeleton, a tetracyclic system of three cyclohexane (B81311) rings and one cyclopentane (B165970) ring, provides the fundamental scaffold for interaction with biological targets. nih.gov Minor modifications to this nucleus can lead to significant changes in biological activity. conicet.gov.ar The presence and positioning of oxygenated functions on this framework are particularly critical. For instance, the α,β-unsaturated ketone in the A-ring and the ketone at the C-6 position are thought to be important for various biological actions.

The side chain at C-17 also plays a pivotal role in determining the biological potency. The length, branching, and presence of functional groups on this alkyl chain can significantly modulate activity. Studies comparing stigmastane derivatives (with a C29 skeleton) to androstane (B1237026) derivatives (lacking the C-17 side chain) have shown that the stigmastane side chain can be crucial for certain biological effects, such as the inhibition of Tumor Necrosis Factor-alpha (TNF-α). conicet.gov.ar Specifically, hydroxylation of the side chain, as seen in some natural and synthetic analogues, has been shown to be a key determinant of immunomodulatory activity. conicet.gov.ar

Furthermore, the stereochemistry of the molecule is a critical factor. The rigid, three-dimensional structure of the steroid nucleus means that even subtle changes in the spatial arrangement of substituents can dramatically alter how the molecule interacts with its biological target. nih.gov

Table 1: Cytotoxic Activity of Stigmastane Analogues

| Compound | Cell Line | Activity | EC50/IC50 (µM) | Reference |

| Stigmasterol (B192456) | MCF-7, HCC70 | Not Toxic | > 250 | researchgate.net |

| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 | Cytotoxic | 21.92 | researchgate.net |

| Stigmast-5-ene-3β,22,23-triol | MCF-7 | Cytotoxic | 22.94 | researchgate.net |

| Stigmastane-3β,5,6,22,23-pentol | HCC70 | Cytotoxic | 16.82 | researchgate.net |

| This compound | - | - | - | |

| 6-hydroxystigmast-4-en-3-one | Plasmodium falciparum 3D7 | Antiplasmodial | 37.29 µg/mL | researchgate.net |

| Stigmast-4-en-3-one | Plasmodium falciparum 3D7 | Antiplasmodial | 43.54 µg/mL | researchgate.net |

| 3-hydroxystigmast-5-en-7-one | Plasmodium falciparum 3D7 | Antiplasmodial | 13.34 µg/mL | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Impact of Derivatization on Target Specificity and Efficacy

The targeted chemical modification, or derivatization, of the this compound scaffold has proven to be a powerful strategy for enhancing its therapeutic properties and fine-tuning its target specificity. Researchers have explored a multitude of synthetic alterations to both the steroidal nucleus and the side chain, leading to analogues with improved efficacy and, in some cases, novel biological activities.

Modifications of the Steroid Nucleus:

Alterations to the A and B rings of the stigmastane skeleton have a profound impact on biological activity. For example, in studies on TNF-α inhibition, the presence of a 5α-hydroxy-6-keto moiety was found to be more active than derivatives with a Δ5 double bond. conicet.gov.ar This suggests that the conformation and electronic properties of the A/B ring junction are critical for interaction with the biological target. The introduction of different functional groups at the C-3 position has also been explored. Replacing the 3-keto group with a 3β-hydroxy group, or further modification to a 3β-halo group, has been shown to decrease anti-inflammatory activity in some contexts. conicet.gov.ar

Side Chain Derivatization:

The side chain at C-17 is a prime target for derivatization to modulate biological activity. The synthesis of various oxygenated stigmastane derivatives has been a key area of investigation. For instance, the introduction of hydroxyl groups at positions C-22 and C-23 of the stigmastane side chain has been shown to be a critical factor for immunomodulatory effects. conicet.gov.ar The stereochemistry of these hydroxyl groups is also vital, with the (22S, 23S) configuration often showing greater potency in inhibiting TNF-α production. conicet.gov.ar

Furthermore, the creation of epoxide functionalities within the side chain has been explored, leading to compounds with cytotoxic properties. nih.gov The cytotoxic activity of these derivatives often varies depending on the cancer cell line, indicating that these modifications can influence target specificity. researchgate.net For example, some stigmasterol derivatives have shown selective cytotoxicity against breast cancer cell lines. researchgate.net

Table 2: TNF-α Inhibitory Activity of Stigmastane and Androstane Analogues

| Compound | Core Structure | Key Modifications | IC50 (µM) | Reference |

| Dexamethasone | - | Positive Control | 1.0 | conicet.gov.ar |

| Compound 2 | Stigmastane | 3β,5α-dihydroxy-6-keto, 22,23-dihydroxy side chain | 1.0 | conicet.gov.ar |

| Compound 3 | Stigmastane | 3β,5α-dihydroxy-6-keto, 22,23-dihydroxy side chain | 1.0 | conicet.gov.ar |

| Compound 6 | Androstane | 3β,5α-dihydroxy-6,17-dione | 10.0 | conicet.gov.ar |

| Compound 7 | Stigmastane | Δ5, 3β,22,23-triol | 1.0 | conicet.gov.ar |

| DHEA (1) | Androstane | Δ5, 3β-hydroxy-17-one | > 50.0 | conicet.gov.ar |

This table is interactive. Click on the headers to sort the data.

Quantitative Structure-Activity Relationships (QSAR) Modeling for this compound Analogues

While traditional SAR studies provide qualitative insights, Quantitative Structure-Activity Relationship (QSAR) modeling offers a powerful computational approach to statistically correlate the chemical structure of compounds with their biological activity. Although specific QSAR studies on this compound are not extensively reported, the principles and methodologies applied to other steroidal compounds can be extrapolated to guide the design of novel, potent analogues.

A typical QSAR study for this compound analogues would involve several key steps:

Data Set Compilation: A diverse set of this compound analogues with experimentally determined biological activities (e.g., IC50 values for a specific target) would be required.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: Describing the atomic connectivity.

Geometrical descriptors: Relating to the 3D shape of the molecule.

Electronic descriptors: Quantifying charge distribution, dipole moments, and other electronic properties.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which is crucial for membrane permeability and receptor binding.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to develop a mathematical equation that relates the molecular descriptors (independent variables) to the biological activity (dependent variable).

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

For steroidal compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. These methods consider the three-dimensional arrangement of the molecules and generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties are favorable or unfavorable for biological activity. Such models could provide detailed insights into the specific structural requirements for the interaction of this compound analogues with their biological targets, thereby guiding the synthesis of new compounds with enhanced potency and selectivity.

In Vitro and Ex Vivo Pharmacological Profiling

Anti-inflammatory Assays (e.g., COX Inhibition Assays, Cell-based Inflammation Models)

Stigmast-4-ene-3,6-dione (B27358) has been investigated for its anti-inflammatory properties through various in vitro and cell-based models. Studies have demonstrated its ability to modulate key inflammatory pathways.

One of the primary mechanisms of inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Research has shown that this compound can inhibit these enzymes. In a study evaluating compounds from Cleome viscosa, this compound exhibited an IC50 value of 67.9 µM for COX-1 inhibition, although it showed weak inhibition of the COX-2 enzyme. nih.govresearchgate.netthieme-connect.com This suggests a preferential, albeit moderate, inhibitory effect on the COX-1 enzyme. Other studies have also pointed to the downregulation of COX-1 and COX-2 enzymes as a mechanism for its anti-inflammatory action. nih.gov

In cell-based models, this compound has demonstrated the ability to suppress the production of inflammatory mediators. For instance, it has been shown to inhibit the production of nitric oxide (NO) in RAW 264.7 macrophage cells. wu.ac.th The ethanolic extract of Ailanthus altissima, containing this compound, was found to inhibit inflammatory mediators, primarily through the inhibition of COX-2. mdpi.com Furthermore, studies on A. altissima extracts have indicated that the anti-inflammatory mechanism involves the inhibition of the NF-κB pathway and other cytokines. mdpi.com

The anti-inflammatory potential of this compound is further supported by its characterization as an anti-inflammatory agent extracted from plants like Hibiscus cannabinus and Piper betle. medchemexpress.comchemfaces.com

Table 1: COX Inhibition by this compound

| Enzyme | IC50 Value (µM) | Source Organism | Reference |

| COX-1 | 67.9 | Cleome viscosa | nih.govresearchgate.netthieme-connect.com |

| COX-2 | Weak Inhibition | Cleome viscosa | nih.govresearchgate.netthieme-connect.com |

Antimicrobial and Antifungal Activity Assessment (e.g., against specific bacterial and fungal strains)

The antimicrobial and antifungal properties of this compound have been evaluated against a range of pathogenic microorganisms.

A study on the chemical constituents of Hedyotis pilulifera reported for the first time the antibacterial activity of this compound. researchgate.net The compound was tested against Staphylococcus aureus, Bacillus subtilis, and Mycobacterium smegmatis. researchgate.net While the specific minimum inhibitory concentration (MIC) values for this compound were not detailed in the abstract, the study highlighted the discovery of its antibacterial potential. researchgate.net

In another study, Stigmast-22-ene-3,6-dione, a closely related compound, isolated from Salvinia auriculata, demonstrated activity against nine S. aureus strains isolated from cows with mastitis. embrapa.br This suggests that the stigmastane (B1239390) skeleton with a dione (B5365651) function may be a key feature for antimicrobial action.

Furthermore, research on Hamelia patens has indicated its traditional use for its antifungal properties, with this compound being one of its constituents. scispace.com However, detailed data on its specific antifungal spectrum and potency are limited in the provided search results.

Cytotoxicity Evaluation in Cancer Cell Lines (e.g., CEM-SS, MCF-7, Hep G2, HL-60, SMMC-7721)

This compound has been assessed for its cytotoxic effects against various human cancer cell lines, indicating its potential as an anticancer agent.

Studies have shown that active compounds from the dried bark of Ailanthus altissima, which include stigmasterols like this compound, exert antitumor effects in several cell lines. mdpi.com Research on the constituents of Etlingera elatior also points to the cytotoxic properties of this compound. thegoodscentscompany.com

While specific IC50 values for this compound against cell lines such as CEM-SS, MCF-7, Hep G2, HL-60, and SMMC-7721 are not consistently provided across the search results, the general consensus points towards its cytotoxic potential. For instance, studies on various plant extracts containing this compound have noted cytotoxic activities. researchgate.netscience.gov One study mentions that compounds from an endophytic fungus showed notable cytotoxicity against HL-60 cells. science.gov Another study on amides from Piper boehmeriaefolium evaluated cytotoxicity against several human cancer cell lines, including SMMC-7721 and HL-60. researchgate.net

Table 2: Reported Cytotoxic Activity of this compound and Related Extracts

| Source/Compound | Cancer Cell Lines | Observed Effect | Reference |

| Ailanthus altissima extracts | Various cell lines | Antitumor effects | mdpi.com |

| Etlingera elatior constituents | Not specified | Cytotoxic constituents | thegoodscentscompany.com |

| Endophytic fungi metabolites | HL-60 | Notable cytotoxicity | science.gov |

| Piper boehmeriaefolium amides | SMMC-7721, HL-60 | Cytotoxicity evaluation | researchgate.net |

Immunomodulatory Studies (e.g., Anti-allergic effects, cytokine modulation)

This compound has demonstrated immunomodulatory effects, particularly in the context of anti-allergic responses and cytokine modulation.

The compound is described as an anti-allergic agent, with its properties being described in studies on constituents of Polygonum chinensis. chemfaces.com It has been extracted from plants known for their medicinal properties, such as Hibiscus cannabinus and Piper betle. medchemexpress.com

The immunomodulatory mechanism often involves the regulation of cytokine production. Cytokines are key signaling molecules in the immune system, and their dysregulation can lead to inflammatory and allergic conditions. Pro-inflammatory cytokines like IL-6 and TNF-α are often targets for anti-inflammatory agents. nih.govdovepress.com Conversely, anti-inflammatory cytokines such as IL-10 help to control the immune response. nih.gov While the direct effect of pure this compound on specific cytokine profiles is not extensively detailed in the provided results, the anti-inflammatory and anti-allergic labels suggest an interaction with these pathways. medchemexpress.comchemfaces.com For example, extracts from Ailanthus altissima containing this compound have been shown to decrease levels of TNF and IL-6. mdpi.com

Antioxidant Activity Assays

The antioxidant potential of this compound has been explored through various assays.

In a study on Cleome viscosa, this compound, along with other isolated compounds, demonstrated lipid peroxidation (LPO) inhibition with IC50 values in the range of 82 to 100 µM. nih.govresearchgate.netthieme-connect.com The same study also reported moderate antioxidant activity in the MTT assay. nih.govresearchgate.netthieme-connect.com Another source mentions that this compound possesses antioxidant properties and can inhibit the production of reactive oxygen species by binding with copper ions. biosynth.com

Table 3: Antioxidant Activity of this compound

| Assay | Result | Source Organism/Context | Reference |

| Lipid Peroxidation Inhibition | IC50: 82-100 µM | Cleome viscosa | nih.govresearchgate.netthieme-connect.com |

| MTT Assay | Moderate Activity | Cleome viscosa | nih.govresearchgate.netthieme-connect.com |

| Reactive Oxygen Species Inhibition | Inhibits production | General property | biosynth.com |

| General Antioxidant Assays | Weak activity | Plant extracts | core.ac.uk |

Multidrug Resistance (MDR) Modulation Studies (e.g., P-glycoprotein modulation assays using flow cytometry)

This compound has been investigated for its potential to modulate multidrug resistance (MDR) in cancer cells, a significant challenge in chemotherapy.

A key mechanism of MDR is the overexpression of P-glycoprotein (P-gp), an efflux pump that removes anticancer drugs from the cell. iiarjournals.org Research has shown that Stigmastane-3,6-dione (B1223221), a closely related compound, exhibited significant MDR-Pgp modulation activity. iiarjournals.org The study suggested that the dione functionality in the steroid skeleton plays a crucial role in this activity. iiarjournals.org It was noted that compounds that are H-bond acceptors, like stigmastane-3,6-dione, are effective modulators as P-gp is an H-bond donor. iiarjournals.org

While direct studies on this compound using flow cytometry for P-gp modulation are not detailed in the provided results, its structural similarity to active modulators suggests it may have similar properties. The search for P-gp modulators from natural sources is a promising strategy to overcome MDR. nih.gov

Molecular Docking and Computational Studies (e.g., for enzyme inhibition, receptor binding, diuretic potential)

Molecular docking and computational studies have been employed to predict and understand the interactions of this compound with various biological targets.

These in silico methods are valuable for predicting the binding affinity of a ligand to a receptor and elucidating potential mechanisms of action. For instance, molecular docking studies have been used to investigate the diuretic potential of compounds. researchgate.net While a specific docking study on this compound for diuretic potential was not found, such studies are common for exploring the activities of natural products. researchgate.net

Computational studies can also predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. One database predicted that this compound is a P-glycoprotein inhibitor with a probability of 77.93%. plantaedb.com This aligns with the experimental findings on related compounds in MDR modulation. The same source also predicted its interaction with various cytochrome P450 enzymes. plantaedb.com

Molecular docking has also been utilized to explore the anti-inflammatory and antioxidant mechanisms of related compounds, such as stigmast-4-en-3-one, by assessing their binding affinities with pro-inflammatory targets. researchgate.net These computational approaches provide valuable insights that can guide further experimental validation of the pharmacological activities of this compound.

: ADME Research Methodologies

The characterization of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is a critical component of drug discovery and development. For this compound, a steroidal compound, understanding its pharmacokinetic profile is essential to evaluate its potential as a therapeutic agent. While specific ADME data for this compound is not extensively published, this section outlines the standard in vitro and ex vivo methodologies that are employed to assess the ADME characteristics of similar lipophilic and steroidal molecules.

Absorption

To predict the oral absorption of a compound, in vitro models that simulate the intestinal barrier are commonly used. These assays provide insights into the passive diffusion and active transport mechanisms that govern a drug's ability to enter systemic circulation.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screening tool used to predict passive transcellular permeability. evotec.comtechnologynetworks.com This assay utilizes a 96-well plate format where a filter plate is coated with an artificial membrane, typically composed of a lipid solution (e.g., lecithin (B1663433) in dodecane), which separates a donor compartment from an acceptor compartment. evotec.comtechnologynetworks.com The test compound is added to the donor well, and after an incubation period, the concentration of the compound in both the donor and acceptor wells is measured, usually by LC-MS/MS. evotec.com The apparent permeability coefficient (Papp) is then calculated. For lipophilic compounds like this compound, this method is particularly useful for assessing the potential for passive diffusion across the intestinal epithelium. mdpi.com

Table 1: Typical PAMPA Protocol

| Step | Description |

|---|---|

| Membrane Preparation | A filter donor plate is coated with a solution of lipids (e.g., 1% lecithin in dodecane) to form an artificial membrane. technologynetworks.com |

| Compound Addition | The test compound, dissolved in a suitable buffer (often containing a small percentage of DMSO), is added to the donor wells. technologynetworks.com |

| Incubation | The donor plate is placed on an acceptor plate containing buffer, and the assembly is incubated for a defined period (e.g., 10-20 hours). technologynetworks.com |

| Quantification | The concentrations of the compound in the donor and acceptor wells are determined using an appropriate analytical method like HPLC-MS/MS. mdpi.com |

| Permeability Calculation | The apparent permeability coefficient (Papp) is calculated to estimate the rate of passive diffusion. |

The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier. europa.eu Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes with tight junctions and express key efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). medtechbcn.com These cells are cultured on permeable filter supports in transwell plates, creating an apical (representing the intestinal lumen) and a basolateral (representing the bloodstream) chamber. nih.gov

To assess permeability, the compound is added to the apical side, and its appearance in the basolateral side is monitored over time. nih.gov For lipophilic compounds, which may have low aqueous solubility or high non-specific binding to the assay apparatus, modifications to the standard protocol are often necessary. nih.govresearchgate.net This can include the addition of bovine serum albumin (BSA) to the basolateral chamber to act as a sink and improve the mass balance. nih.govresearchgate.net The integrity of the Caco-2 cell monolayer is monitored by measuring the transepithelial electrical resistance (TEER). nih.gov

Table 2: Caco-2 Permeability Assay Parameters

| Parameter | Description | Typical Conditions |

|---|---|---|

| Cell Line | Human colon adenocarcinoma | Caco-2 |

| Culture Time | Time for cells to differentiate and form a confluent monolayer | 21-29 days |

| Support | Permeable membrane inserts | Polycarbonate, 0.4 µm pore size nih.gov |

| Monolayer Integrity | Measured by TEER | >200 Ω·cm² nih.gov |

| Assay Buffer | Hanks' Balanced Salt Solution (HBSS) | pH 7.4 |

| Compound Analysis | Quantification of the compound in apical and basolateral compartments | LC-MS/MS |

Distribution

The distribution of a compound throughout the body is significantly influenced by its binding to plasma proteins. Only the unbound fraction of a drug is generally considered pharmacologically active and available to interact with its target and be cleared from the body. researchgate.netresearchgate.net

Common methods to determine the extent of plasma protein binding include equilibrium dialysis and ultrafiltration. researchgate.netresearchgate.net

Equilibrium Dialysis: This is often considered the gold standard for PPB studies. researchgate.net In this method, a semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer. The system is allowed to reach equilibrium, after which the concentrations of the compound in both chambers are measured. The difference in concentration is used to calculate the fraction of the drug bound to plasma proteins. researchgate.net High-throughput versions of this assay using 96-well plates (Rapid Equilibrium Dialysis - RED) are commonly employed in drug discovery. researchgate.net

Ultrafiltration: This technique involves separating the free drug from the protein-bound drug by centrifugation through a semi-permeable membrane that retains proteins. researchgate.net The concentration of the compound in the protein-free ultrafiltrate is then measured to determine the unbound fraction. For highly lipophilic compounds, care must be taken to account for non-specific binding to the filter apparatus. researchgate.net

Table 3: Methodologies for Determining Plasma Protein Binding

| Method | Principle | Advantages | Considerations |

|---|---|---|---|

| Equilibrium Dialysis | Diffusion of unbound drug across a semi-permeable membrane until equilibrium is reached. researchgate.net | High accuracy, considered the gold standard. researchgate.net | Can be time-consuming. |

| Ultrafiltration | Separation of free drug by centrifugation through a size-exclusion filter. researchgate.net | Faster than equilibrium dialysis. researchgate.net | Potential for non-specific binding of lipophilic compounds to the filter membrane. researchgate.net |

| BioSPME | Extraction of the free drug from plasma using a solid-phase microextraction fiber. | Fast and requires small sample volumes. | Method development may be required for specific analytes. |

Metabolism

The metabolic stability of a compound provides an indication of its susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. This is a key determinant of a drug's half-life and potential for drug-drug interactions. srce.hrresearchgate.net

Liver microsomes are subcellular fractions of the endoplasmic reticulum that contain a high concentration of phase I drug-metabolizing enzymes, such as cytochrome P450 (CYP) enzymes. srce.hrnih.gov In a typical assay, the test compound is incubated with liver microsomes (from human or other species) in the presence of the cofactor NADPH. researchgate.net Aliquots are taken at various time points, the reaction is quenched, and the remaining amount of the parent compound is quantified by LC-MS. srce.hr The rate of disappearance of the compound is used to calculate its intrinsic clearance (CLint), which can then be used to predict hepatic clearance in vivo. nuvisan.com

Table 4: General Protocol for Liver Microsomal Stability Assay

| Component | Purpose | Typical Conditions |

|---|---|---|

| Enzyme Source | Provides metabolic enzymes (e.g., CYPs). nih.gov | Human or animal liver microsomes. |

| Test Compound | The substance being evaluated. | Typically 1 µM. |

| Cofactor | Required for CYP enzyme activity. researchgate.net | NADPH or an NADPH-regenerating system. |

| Buffer | Maintains physiological pH. | Phosphate buffer, pH 7.4. |

| Incubation | Allows for metabolic reaction to occur. | 37°C for up to 60 minutes. srce.hr |

| Analysis | Measures the depletion of the parent compound over time. | LC-MS/MS. |

Cryopreserved or fresh hepatocytes are considered a more comprehensive in vitro model for metabolism studies as they contain both phase I and phase II (e.g., UGTs, SULTs) drug-metabolizing enzymes, as well as transporters. srce.hrnuvisan.com The assay procedure is similar to the microsomal stability assay, where the compound is incubated with a suspension of hepatocytes. nuvisan.com Hepatocyte assays are often considered more predictive of in vivo human hepatic clearance. srce.hr

Excretion

While in vitro models for excretion are less common, data from transporter assays using cell lines overexpressing specific uptake (e.g., OATPs) or efflux (e.g., P-gp, BCRP) transporters can provide insights into the mechanisms of renal and biliary clearance. The Caco-2 permeability assay, for instance, can indicate if a compound is a substrate for key efflux transporters like P-gp. nih.gov

Potential Research Applications of Stigmast 4 Ene 3,6 Dione

Preclinical Drug Discovery and Lead Optimization for Therapeutic Areas (excluding human clinical applications)

In the realm of drug discovery, Stigmast-4-ene-3,6-dione (B27358) serves as a scaffold for developing new therapeutic agents. Its anti-inflammatory, anticancer, and antimicrobial properties are the focus of preclinical studies.

Anti-inflammatory Agent Development

This compound is recognized for its anti-inflammatory and anti-allergic properties. chemfaces.commedchemexpress.cominvivochem.com It has been extracted from plants like Hibiscus cannabinus and Piper betle, which are used in traditional medicine to treat conditions associated with inflammation. medchemexpress.com Research indicates that related compounds, such as stigmast-4-en-3-one, show potential as anti-inflammatory agents, providing a basis for the scientific investigation into the traditional uses of plants containing these steroids. researchgate.net For instance, studies on Ailanthus altissima seed oil, which contains various sterols, demonstrated a reduction in edema in in-vivo experiments, highlighting the anti-inflammatory potential of its constituents. mdpi.com The compound is often included in chemical libraries used for screening potential anti-inflammatory drugs. chemfaces.com

Anticancer Research (focus on cellular mechanisms and lead generation)

The potential of this compound in anticancer research is an active area of investigation. This compound, along with other steroids, has been isolated from plants and evaluated for its effects on cancer cells.

In a study involving network pharmacology and molecular docking, this compound was identified as one of the chemical constituents of Gleditsia Spina with potential action against pancreatic cancer. nih.gov This in silico research helps in predicting how the compound might interact with biological targets related to cancer. nih.gov Another computational study investigated compounds from Piper betle, including this compound, for their potential to inhibit key proteins involved in cancer progression, such as proto-oncogene tyrosine-protein kinase Src (c-Src) and cyclin-dependent kinase 2 (CDK2). wisdomlib.org